Tert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate
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Overview
Description
Tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method is efficient and environmentally friendly, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butyl esters.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through non-covalent interactions with receptors or enzymes, leading to changes in cellular processes . The presence of the cyano and fluoro groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-tert-Butyl-3-dicyanomethylene-1,2,4-triazine: Similar in structure but contains a triazine ring instead of an indole ring.
tert-Butyl 2-(7,8-dibromo-3-tert-butyl-4-oxopyrazolo[5,1-c][1,2,4]triazine-1(4H)-yl)acetate: Contains a pyrazolo[5,1-c][1,2,4]triazine ring.
Uniqueness
Tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate is unique due to its indole core structure, which is not commonly found in other similar compounds. The presence of the fluoro group also imparts distinct chemical properties, such as increased stability and reactivity.
Properties
IUPAC Name |
tert-butyl 3-(cyanomethyl)-6-fluoroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-15(2,3)20-14(19)18-9-10(6-7-17)12-5-4-11(16)8-13(12)18/h4-5,8-9H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEXLMJUNKYYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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